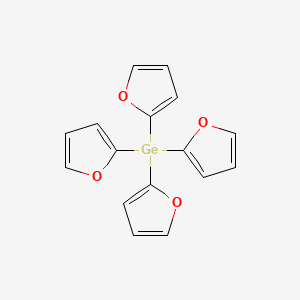
Germane, tetra-2-furanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, tetra-2-furanyl- is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of four 2-furanyl groups attached to a central germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Germane, tetra-2-furanyl- typically involves the reaction of germanium tetrachloride with 2-furanyl lithium or 2-furanyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete substitution of the chlorine atoms with 2-furanyl groups.
Industrial Production Methods: Industrial production of Germane, tetra-2-furanyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Germane, tetra-2-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of germanium hydrides.
Aplicaciones Científicas De Investigación
Germane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Germane, tetra-2-furanyl- is used in the production of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of Germane, tetra-2-furanyl- involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammation.
Comparación Con Compuestos Similares
- Germane, tetra-2-thienyl-
- Germane, tetra-2-pyridyl-
- Germane, tetra-2-phenyl-
Comparison: Germane, tetra-2-furanyl- is unique due to the presence of the 2-furanyl groups, which impart distinct chemical and physical properties Compared to Germane, tetra-2-thienyl-, it has a different electronic structure, leading to variations in reactivity and stability
Propiedades
Número CAS |
55811-78-4 |
|---|---|
Fórmula molecular |
C16H12GeO4 |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
tetrakis(furan-2-yl)germane |
InChI |
InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |
Clave InChI |
HFNKPJYZCXQEDT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


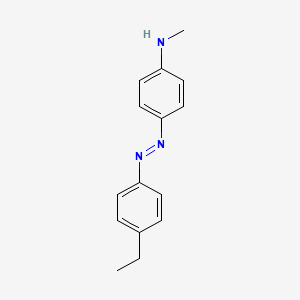
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
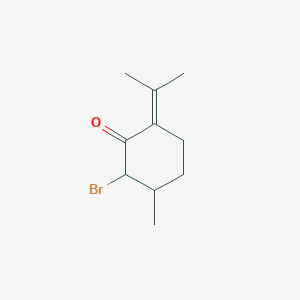

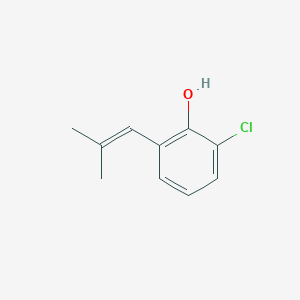
![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)



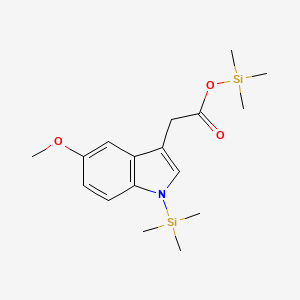
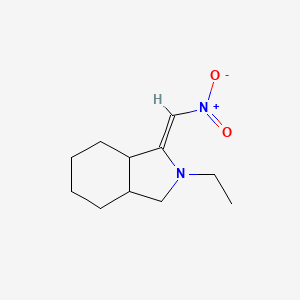

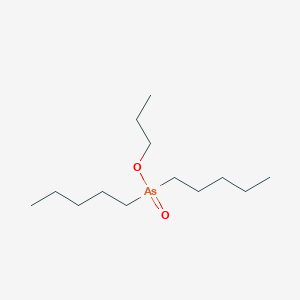
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
